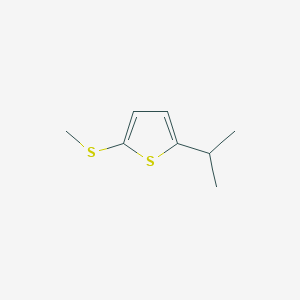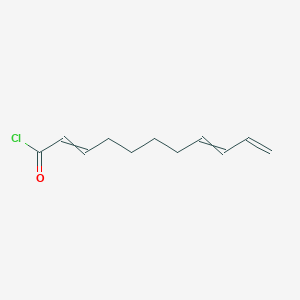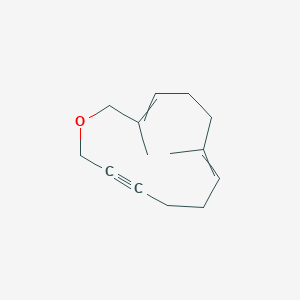
3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne is an organic compound characterized by a unique structure that includes a 13-membered ring with both double and triple bonds, as well as an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ring Structure: The initial step often involves the formation of the 13-membered ring. This can be achieved through cyclization reactions, where smaller molecular fragments are joined together under specific conditions.
Introduction of Double and Triple Bonds: The introduction of the double and triple bonds can be accomplished through various alkyne and alkene formation reactions. For example, the use of palladium-catalyzed coupling reactions can introduce these unsaturations.
Incorporation of the Oxygen Atom: The oxygen atom can be introduced through oxidation reactions, where an alcohol or ether group is formed within the ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and reagents are often chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, often using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is often used for hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
Oxidation: Epoxides, ketones, and aldehydes.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex ring structures and polycyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclododeca-1,5,9-triene: A similar compound with a 12-membered ring and three double bonds.
Cyclotrideca-1,5,9-triene: Another related compound with a 13-membered ring and three double bonds.
Uniqueness
3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne is unique due to the presence of both double and triple bonds within a 13-membered ring, as well as an oxygen atom. This combination of features makes it particularly versatile in chemical reactions and applications, distinguishing it from other cyclic compounds.
Properties
CAS No. |
109585-68-4 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3,7-dimethyl-1-oxacyclotrideca-3,7-dien-11-yne |
InChI |
InChI=1S/C14H20O/c1-13-8-5-3-4-6-11-15-12-14(2)10-7-9-13/h8,10H,3,5,7,9,11-12H2,1-2H3 |
InChI Key |
FLHKLQKUSCWVAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC#CCOCC(=CCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




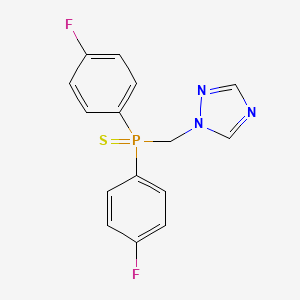
methanone](/img/structure/B14323951.png)
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)
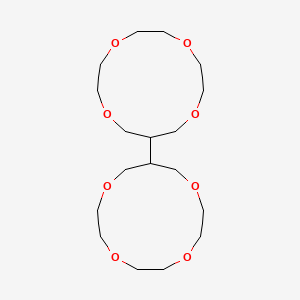
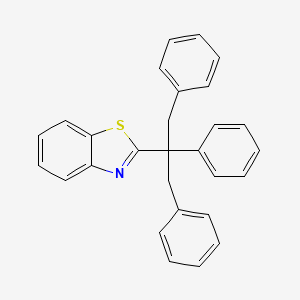
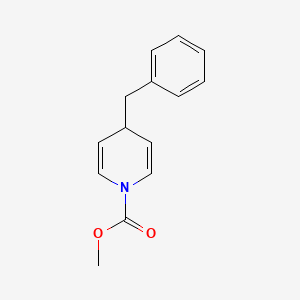

![1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride](/img/structure/B14323996.png)
